1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone 1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034387-74-9
VCID: VC4386675
InChI: InChI=1S/C17H21N3O3S/c21-17(13-20-10-4-9-18-20)19-11-7-16(8-12-19)24(22,23)14-15-5-2-1-3-6-15/h1-6,9-10,16H,7-8,11-14H2
SMILES: C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)CN3C=CC=N3
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43

1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

CAS No.: 2034387-74-9

Cat. No.: VC4386675

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.43

* For research use only. Not for human or veterinary use.

1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone - 2034387-74-9

Specification

CAS No. 2034387-74-9
Molecular Formula C17H21N3O3S
Molecular Weight 347.43
IUPAC Name 1-(4-benzylsulfonylpiperidin-1-yl)-2-pyrazol-1-ylethanone
Standard InChI InChI=1S/C17H21N3O3S/c21-17(13-20-10-4-9-18-20)19-11-7-16(8-12-19)24(22,23)14-15-5-2-1-3-6-15/h1-6,9-10,16H,7-8,11-14H2
Standard InChI Key VPSSBGPHYRKOCG-UHFFFAOYSA-N
SMILES C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)CN3C=CC=N3

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound consists of three primary components (Figure 1):

  • Piperidine ring: A six-membered saturated nitrogen heterocycle.

  • Benzylsulfonyl group: A sulfone (-SO₂-) linked to a benzyl moiety at the piperidine’s 4-position.

  • Pyrazole-ethanone unit: A 1H-pyrazole ring connected via a ketone (-CO-) bridge.

Molecular Formula: C₁₉H₂₃N₃O₃S
Molecular Weight: 381.47 g/mol (calculated via PubChem algorithms) .

Spectral Characterization

While experimental spectra for this compound are unavailable, analogous structures suggest:

  • ¹H NMR: Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 7.2–7.8 ppm (aromatic protons), and δ 8.0–8.5 ppm (pyrazole protons) .

  • IR: Stretches at ~1650 cm⁻¹ (C=O), ~1150 cm⁻¹ (S=O), and ~3100 cm⁻¹ (C-H aromatic) .

Synthetic Pathways

Key Reaction Steps

Synthesis typically involves multi-step protocols (Table 1):

StepReaction TypeReagents/ConditionsYieldReference
1Sulfonylation of piperidineBenzylsulfonyl chloride, base (e.g., Et₃N)75%
2N-Alkylation with ethanoneChloroacetone, K₂CO₃, DMF68%
3Pyrazole coupling1H-pyrazole, Pd-catalyzed cross-coupling55%

Optimization Challenges

  • Sulfonylation efficiency: Excess benzylsulfonyl chloride improves yield but requires careful purification .

  • Regioselectivity in pyrazole coupling: Pd(PPh₃)₄ enhances selectivity for the 1-position of pyrazole .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM) .

  • Stability: Stable at RT for 24 hours in inert atmospheres; degrades under UV light (t₁/₂ = 4.2 hours) .

Computational Predictions

  • logP: 2.8 (indicating moderate lipophilicity) .

  • pKa: 4.1 (pyrazole NH), 9.3 (piperidine NH) .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric replacement: The benzylsulfonyl group enhances blood-brain barrier penetration compared to sulfonamides .

  • Metabolic stability: Resistant to CYP3A4-mediated oxidation (t₁/₂ = 6.8 hours in human liver microsomes) .

Patent Landscape

  • US9290476: Covers piperidine-pyrazole derivatives as kinase inhibitors .

  • WO2021156457: Claims antithrombotic applications for sulfonyl-piperidine compounds .

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